molecular formula C6H5BrFN B1292715 2-Bromo-5-fluoro-3-methylpyridine CAS No. 38186-85-5

2-Bromo-5-fluoro-3-methylpyridine

Cat. No. B1292715
CAS No.: 38186-85-5
M. Wt: 190.01 g/mol
InChI Key: QLBXFAJGMGFVCN-UHFFFAOYSA-N
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Patent
US08673894B2

Procedure details

To a solution of 2-bromo-5-fluoro-3-methyl-pyridine (4.90 g) in AcOEt (100 ml) and MeOH (10 ml) was subsequently added NEt3 (5.4 ml) and 1,1′-bis(diphenylphosphino) ferrocene-palladium(II)dichloride dichloromethane adduct (490 mg) and the mixture was carbonylated at 100 bar CO and 110° C. for 20 h. The mixture was evaporated and the residue purified by chromatography on silica gel using n-heptane/AcOEt (7:1) to give the title compound (3.44 g) as a pale red solid. MS: m/z=170.1 [M+H]+.
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([F:9])=[CH:4][N:3]=1.CCN(CC)CC.C[CH2:18][O:19][C:20](C)=[O:21]>CO.ClCCl.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:18][O:19][C:20]([C:2]1[C:7]([CH3:8])=[CH:6][C:5]([F:9])=[CH:4][N:3]=1)=[O:21] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
BrC1=NC=C(C=C1C)F
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
490 mg
Type
catalyst
Smiles
ClCCl.[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(=O)C1=NC=C(C=C1C)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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